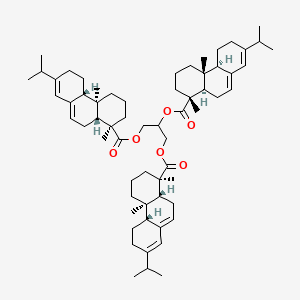

Glyceryl triabietate

Description

Historical Context of Rosin (B192284) Esterification and Glycerol (B35011) Derivatives

The practice of modifying rosin to enhance its properties for industrial applications has a long history. mdpi.com Due to its inherent brittleness and high acidity, raw rosin is often unsuitable for direct use. researchgate.netamazonaws.com Esterification, a process that chemically reacts an acid with an alcohol to form an ester and water, emerged as a crucial modification technique. encyclopedia.pubwikipedia.org The esterification of rosin's carboxylic acid groups with various alcohols leads to products with improved stability, water resistance, and durability. mdpi.comamazonaws.com

The use of glycerol, a simple polyol, in rosin esterification dates back to the late 19th century. amazonaws.com The resulting glycerol esters of rosin, often referred to as "ester gum," quickly gained importance, particularly with the rise of the paint and varnish industries. amazonaws.com These early modifications aimed to increase the hardness of rosin and improve the tackiness of varnishes by reducing its acidity. amazonaws.com The reaction between rosin and glycerol can yield a mixture of mono-, di-, and triglycerides of the resin acids. researchgate.netmdpi.com

Natural Occurrence and Significance as a Major Rosin Component

While rosin itself is a natural product, glyceryl triabietate is primarily a result of the industrial modification of rosin. wikipedia.orgmedicaljournalssweden.se Rosin is a complex mixture of resin acids, and its exact composition can vary depending on the pine species, geographic location, and processing methods used. noviams.com Abietic acid is typically a predominant resin acid found in rosin. wikipedia.orgnoviams.com

The esterification of rosin with glycerol is a common industrial process that has been in use for 80 to 90 years. mdpi.comencyclopedia.pub During this process, the carboxylic acid groups of the resin acids, primarily abietic acid, react with the hydroxyl groups of glycerol. encyclopedia.pubmdpi.com This reaction leads to the formation of a mixture of glycerol esters, including monoglycerides, diglycerides, and triglycerides. mdpi.com this compound, the triester of glycerol and abietic acid, is a major product formed during this glycerol esterification of rosin. nih.govmedicaljournalssweden.se The conversion of rosin acids to their glycerol esters, such as this compound, is significant because it reduces the acidity and improves the thermal stability of the rosin, making it suitable for a wider range of applications. mdpi.com

Classification and Advanced Nomenclature within Triglyceride Esters of Resin Acids

This compound belongs to the chemical class of triglycerides. A triglyceride is an ester derived from a glycerol molecule and three fatty acid molecules. wikipedia.orglibretexts.org In the case of this compound, the "fatty acids" are, more specifically, molecules of abietic acid, a resin acid. nih.gov

The nomenclature of triglycerides can be complex. In simple triglycerides, all three fatty acid chains are identical. wikipedia.org this compound, where three molecules of abietic acid are esterified to a single glycerol molecule, can be considered a simple triglyceride in this context. nih.gov

For more complex mixed triglycerides, where the fatty acid chains differ, a stereospecific numbering (sn) system is used to denote the position of each fatty acid on the glycerol backbone (sn-1, sn-2, and sn-3). wikipedia.org While the industrial production of this compound from rosin results in a mixture of esters, the pure compound itself is the triester of glycerol and abietic acid. nih.govmdpi.com

The reaction between abietic acid (as the main component of gum rosin) and glycerol can lead to the formation of 1- and 2-abietic monoglycerides, as well as 1,2- and 1,3-diglycerides, in addition to the triester. mdpi.com

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| Synonyms | GTA, Triglyceryl abietate |

| Molecular Formula | C63H92O6 (approximate, based on abietic acid C20H30O2) |

| Molecular Weight | 945.4 g/mol (approximate) |

| CAS Number | Not explicitly found for the pure compound, often falls under the broader category of rosin esters. |

Table 2: Related Compounds in Rosin Esterification

| Compound Name | Classification | Role in Rosin Esterification |

|---|---|---|

| Abietic Acid | Resin Acid | Primary reactant from rosin. nih.gov |

| Glycerol | Polyol | Reactant for esterification. nih.gov |

| Glyceryl monoabietate | Monoglyceride | A minor product of the reaction. medicaljournalssweden.senih.gov |

| Glyceryl diabietate | Diglyceride | An intermediate product. nih.gov |

Table 3: General Properties of Gum Esters (Rosin Glycerides)

| Property | Value | Reference |

|---|---|---|

| Appearance | Varies, lighter color indicates higher quality | mdpi.comencyclopedia.pub |

| Refractive Index | ~1.545 | mdpi.comencyclopedia.pub |

| Relative Density | ~1.095 | mdpi.comencyclopedia.pub |

| Softening Point | > 80 °C | mdpi.comencyclopedia.pub |

| Acid Value | < 10 mg KOH/g | mdpi.comencyclopedia.pub |

Detailed Research Findings

Research into the esterification of rosin with glycerol has provided detailed insights into the reaction kinetics and the products formed. Studies have identified this compound as the major product of this reaction when carried out at high temperatures. nih.govmedicaljournalssweden.se Analytical techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) have been crucial in identifying and characterizing this compound and other esterification products like glyceryl monoabietate and glyceryl diabietates. nih.govnih.gov

Kinetic studies of the esterification process have explored the reaction network, which includes a series of parallel and in-series reactions leading to the formation of monoglycerides, diglycerides, and ultimately the triglyceride. mdpi.com The process is typically carried out at temperatures between 250–290 °C to achieve a low acid value in the final rosin ester product. encyclopedia.pub The removal of water during the reaction is critical to drive the equilibrium towards the formation of the ester. encyclopedia.pub While the reaction can proceed without a catalyst, the use of catalysts can significantly increase the conversion rate. encyclopedia.pub

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| Abietic Acid |

| Dihydroabietic acid, triester with glycerol |

| Glycerol |

| Glyceryl diabietate |

| Glyceryl monoabietate |

Structure

2D Structure

Properties

CAS No. |

20633-97-0 |

|---|---|

Molecular Formula |

C63H92O6 |

Molecular Weight |

945.4 g/mol |

IUPAC Name |

2,3-bis[[(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carbonyl]oxy]propyl (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |

InChI |

InChI=1S/C63H92O6/c1-39(2)42-16-22-49-45(34-42)19-25-52-58(49,7)28-13-31-61(52,10)55(64)67-37-48(69-57(66)63(12)33-15-30-60(9)51-24-18-44(41(5)6)36-47(51)21-27-54(60)63)38-68-56(65)62(11)32-14-29-59(8)50-23-17-43(40(3)4)35-46(50)20-26-53(59)62/h19-21,34-36,39-41,48-54H,13-18,22-33,37-38H2,1-12H3/t49-,50-,51-,52+,53+,54+,58+,59+,60+,61+,62+,63+/m0/s1 |

InChI Key |

YDRDTDKISFMAQR-SBGDMIGBSA-N |

SMILES |

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OCC(COC(=O)C4(CCCC5(C4CC=C6C5CCC(=C6)C(C)C)C)C)OC(=O)C7(CCCC8(C7CC=C9C8CCC(=C9)C(C)C)C)C)C |

Isomeric SMILES |

CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)OCC(COC(=O)[C@@]4(CCC[C@]5([C@H]4CC=C6[C@@H]5CCC(=C6)C(C)C)C)C)OC(=O)[C@@]7(CCC[C@]8([C@H]7CC=C9[C@@H]8CCC(=C9)C(C)C)C)C)C |

Canonical SMILES |

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OCC(COC(=O)C4(CCCC5(C4CC=C6C5CCC(=C6)C(C)C)C)C)OC(=O)C7(CCCC8(C7CC=C9C8CCC(=C9)C(C)C)C)C)C |

Synonyms |

glyceryl triabietate |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Studies of Glyceryl Triabietate

Esterification of Abietic Acid with Glycerol (B35011): Reaction Pathways and Kinetics

The reaction pathway can be described as a series of consecutive reactions:

Glycerol + Abietic Acid ⇌ Glyceryl Monoabietate + Water

Glyceryl Monoabietate + Abietic Acid ⇌ Glyceryl Diabietate + Water

Glyceryl Diabietate + Abietic Acid ⇌ Glyceryl Triabietate + Water

Kinetic studies of this process reveal that the reaction rates are significantly influenced by temperature. Research has shown that increasing the reaction temperature accelerates the esterification process. For instance, in uncatalyzed reactions, temperatures are typically maintained between 180°C and 280°C. mdpi.com The reaction kinetics can be modeled, with some studies suggesting a second-order kinetic model for the esterification steps. The activation energies for the esterification of hydrogenated rosin (B192284) with glycerol have been found to range from 44.42 to 63.67 kJ mol⁻¹ depending on the catalytic conditions. researchgate.net

The reaction mechanism is initiated by the protonation of the carbonyl oxygen of the abietic acid, making the carbonyl carbon more electrophilic. Subsequently, a nucleophilic attack by one of the hydroxyl groups of glycerol occurs, leading to the formation of a tetrahedral intermediate. This intermediate then eliminates a water molecule to form the ester linkage. This process is repeated for the remaining hydroxyl groups to yield the triester. encyclopedia.pub

Catalytic Systems for Optimized this compound Synthesis

The esterification of rosin with glycerol is inherently slow, necessitating the use of catalysts to achieve reasonable reaction rates and conversions. mdpi.com Both homogeneous and heterogeneous catalytic systems have been extensively investigated to optimize the synthesis of this compound.

Homogeneous catalysts, which exist in the same phase as the reactants, have been traditionally used for rosin esterification. These catalysts typically include mineral acids such as sulfuric acid and phosphoric acid. ui.ac.idmdpi.com They are known for their high activity even under mild reaction conditions. ccsenet.org For example, the use of sulfuric acid in the acetylation of glycerol, a similar esterification process, can lead to high conversions in a relatively short time. scispace.com

However, the use of homogeneous catalysts presents several disadvantages, including difficulties in catalyst separation from the product mixture, potential for equipment corrosion, and the generation of hazardous waste, which complicates the purification process and raises environmental concerns. ui.ac.idsdewes.org

To overcome the limitations of homogeneous catalysts, significant research has been directed towards the development of heterogeneous catalysts. These solid catalysts offer several advantages, including ease of separation from the reaction mixture, potential for reuse, and often improved selectivity and thermal stability. sdewes.org

A variety of heterogeneous catalysts have been explored for rosin esterification, including:

Metal Oxides: Catalysts such as CeO₂–ZrO₂ have demonstrated high activity, with a sulphated version achieving 99.1% glycerol conversion in a related acetylation reaction. mdpi.com

Zeolites: These microporous aluminosilicates are effective due to their shape selectivity and acidic properties.

Ion-Exchange Resins: Resins like Amberlyst have been successfully used as solid acid catalysts. mdpi.com

Functionalized Silica (B1680970) and Carbon: Materials such as sulphated silica have shown high catalytic activity, achieving up to 96.88% glycerol conversion. mdpi.com

Heteropolyacids: These have also been investigated as effective solid acid catalysts for esterification reactions. mdpi.com

The performance of these catalysts is often linked to their acidic properties, surface area, and pore structure. mdpi.com For instance, a study on sulphated silica catalysts found a strong correlation between these properties and the catalytic activity in glycerol acetylation. mdpi.com

| Catalyst Type | Example | Key Findings/Performance | Reference |

|---|---|---|---|

| Homogeneous | Sulfuric Acid (H₂SO₄) | High activity and conversion rates, but challenges with separation and corrosion. | ui.ac.id |

| Heterogeneous | Sulphated CeO₂–ZrO₂ | 99.1% glycerol conversion with high selectivity to di- and tri-esters in a similar reaction. | mdpi.com |

| Heterogeneous | Sulphated Silica | Achieved 96.88% glycerol conversion in glycerol acetylation. | mdpi.com |

| Heterogeneous | Ion-Exchange Resin (Amberlyst) | Effective solid acid catalyst for esterification. | mdpi.com |

Homogeneous Catalysis Approaches in Rosin Esterification

Control of Reaction Selectivity and By-product Formation in Rosin Esterification

A key challenge in the synthesis of this compound is controlling the reaction selectivity to maximize the yield of the desired triester while minimizing the formation of by-products such as mono- and diabietates.

During the esterification of rosin with glycerol, a mixture of products is inevitably formed, including unreacted abietic acid, glyceryl monoabietate, glyceryl-1,2-diabietate, and glyceryl-1,3-diabietate, alongside the target this compound. nih.gov The relative proportions of these esters depend on the reaction conditions. For example, a typical analysis of glycerol ester of wood rosin might show a composition of 78.3-83.9% di- and triesters, 1.5-3.2% monoesters, and 2.3-2.8% free resin acids. fao.org

The separation of these closely related compounds can be challenging. Analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly used to identify and quantify the different esters in the product mixture. acs.orgfao.org For preparative separation, chromatographic methods are often employed, although this can be complex and costly on an industrial scale.

The distribution of mono-, di-, and triesters is highly dependent on the reaction conditions, primarily the molar ratio of reactants and the reaction temperature.

Molar Ratio: An excess of the acyl donor (abietic acid or a derivative) can shift the equilibrium towards the formation of higher esters. In the related synthesis of triacetin (B1683017) from glycerol, increasing the molar ratio of acetic acid to glycerol was found to increase the yield of triacetin. nih.gov Conversely, controlling the stoichiometry, for instance by using a 3:1 molar ratio of rosin to glycerol, is intended to favor the formation of the triester. google.com A patent suggests that for a high softening point (indicative of higher molecular weight esters), a 3:1 molar ratio of rosin to glycerol is optimal, while for a lower softening point, a ratio of 1.5:1 to 2.5:1 is preferred. google.com

Temperature: Temperature has a dual effect on the reaction. Higher temperatures generally increase the reaction rate, but can also influence the selectivity. In the synthesis of triacetin, increasing the temperature from 90°C to 100°C significantly increased the yield of the triester. nih.gov However, excessively high temperatures can lead to undesirable side reactions or the evaporation of reactants, which can negatively impact the yield. semanticscholar.org For rosin esterification, typical reaction temperatures range from 230°C to 260°C. google.com

| Reaction Parameter | Effect on Product Distribution | Example/Observation | Reference |

|---|---|---|---|

| Molar Ratio (Rosin:Glycerol) | Higher rosin ratio favors triester formation. | A 3:1 ratio is used for high softening point glyceryl ester, suggesting higher triester content. | google.com |

| Temperature | Increases reaction rate and can favor triester formation up to an optimal point. | In a similar system, increasing temperature from 90°C to 100°C boosted triacetin yield from 6.0% to 20.8%. | nih.gov |

| Catalyst | Can improve selectivity towards the desired triester. | Sulphated catalysts have shown high selectivity towards di- and tri-esters. | mdpi.com |

| Water Removal | Shifts equilibrium towards the formation of higher esters. | Continuous removal of water is a standard practice in esterification to drive the reaction to completion. | mdpi.com |

Sophisticated Analytical Methodologies for Glyceryl Triabietate in Complex Matrices

Advanced Chromatographic Separation Techniques for Rosin (B192284) Esters

Chromatography is a fundamental tool for separating the individual components of complex rosin ester mixtures, such as those containing glyceryl triabietate. The choice of technique depends on the volatility and polarity of the analytes. h4rconsortium.com

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

For volatile and semi-volatile components of rosin-derived products, gas chromatography (GC) is the preferred separation method due to its superior separation efficiency. h4rconsortium.comthermofisher.com To analyze rosin acids, which are the precursors to this compound, they must first be converted into more volatile and stable methyl esters. astm.orgnoviams.com This derivatization step is necessary because the original acids would decompose at the high temperatures required for GC analysis. astm.org

High-resolution gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for identifying and quantifying the individual components in a mixture. thermofisher.com The gas chromatograph separates the compounds based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides detailed structural information by analyzing the mass-to-charge ratio of the ionized molecules and their fragments. thermofisher.com Pyrolysis-GC/MS is another valuable technique, particularly for quality control, as it creates a reproducible "fingerprint" of the material by thermally decomposing the sample before analysis. pstc.org

Table 1: GC-MS Analysis of Tall Oil Rosin Methyl Esters

| Component | Relative Retention Time | Relative FID Area (%) |

|---|---|---|

| Pimaric Acid | 0.945 | 4.2 |

| Palustric Acid | 0.982 | 10.5 |

| Isopimaric Acid | 1.000 | 11.3 |

| Abietic Acid | 1.055 | 35.1 |

| Dehydroabietic Acid | 1.085 | 18.9 |

| Neoabietic Acid | 1.102 | 15.8 |

Data sourced from a study on the GC analysis of tall oil rosin methyl esters. The data demonstrates the separation and relative quantification of major rosin acid components. oup.com

High-Performance Liquid Chromatography (HPLC) for Rosin Ester Fractionation

For non-volatile compounds like this compound and other rosin esters, high-performance liquid chromatography (HPLC) is the analytical method of choice. h4rconsortium.com HPLC separates components based on their affinity for the stationary and mobile phases. researchgate.net A significant advantage of HPLC is that it often does not require derivatization of the analytes. mst.dk

Reverse-phase HPLC (RP-HPLC) is particularly effective for the detailed quantitative analysis of rosin-glycerol esterification products. mdpi.com This technique allows for the separation and quantification of mono-, di-, and triglycerides of rosin acids. mdpi.com The choice of detector, such as a UV-Vis or diode array detector (DAD), can provide additional selectivity for the target compounds. mst.dksemanticscholar.orgdiva-portal.org

Table 2: HPLC Analysis of Rosin-Glycerol Esterification Products

| Component | Elution Order | Typical Yield (%) |

|---|---|---|

| Monoglycerides | 1 | 2-5 |

| Diglycerides | 2 | 8-15 |

| Triglycerides | 3 | 80-90 |

This table illustrates the typical product distribution from a rosin-glycerol esterification process as analyzed by RP-HPLC. mdpi.com

Size Exclusion Chromatography (SEC) for Oligomer and Ester Distribution

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a technique that separates molecules based on their size or hydrodynamic volume. shimadzu.de It is particularly useful for analyzing the molecular weight distribution of polymers and oligomers, including rosin esters. iteh.ai In SEC, larger molecules elute first because they are excluded from the pores of the column packing material, while smaller molecules take a longer path through the pores and elute later. shimadzu.de

Spectroscopic Techniques for Structural Elucidation of Rosin Derivatives

Spectroscopic techniques are indispensable for determining the chemical structure of rosin derivatives like this compound.

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule. h4rconsortium.com For instance, the presence or absence of a broad O-H stretch vibration around 3500 cm⁻¹ can indicate the degree of esterification, as this peak diminishes with the conversion of carboxylic acids and alcohols into esters. h4rconsortium.com The C=O stretching vibration also shifts to a higher wavenumber in esters (1715-1735 cm⁻¹) compared to carboxylic acids (1690-1700 cm⁻¹). h4rconsortium.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a powerful tool for detailed structural analysis. Two-dimensional NMR techniques can be used to fully assign the proton and carbon resonances of complex rosin acid derivatives, providing unambiguous structural elucidation. researchgate.net

Mass Spectrometry (MS), often coupled with a chromatographic separation technique, provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification. h4rconsortium.com Electrospray ionization (ESI) is a soft ionization technique often used for complex mixtures as it minimizes fragmentation and provides the accurate mass of the parent ion. h4rconsortium.com

Methodologies for Quantifying Esterification Degree in Rosin Products

The degree of esterification is a critical quality parameter for rosin products like this compound. Several methods are employed to quantify this.

One of the most common and industrially relevant methods is the determination of the acid number (or acid value). h4rconsortium.com This is a titration method that measures the amount of residual carboxylic acid groups in the product. The acid number is expressed in milligrams of potassium hydroxide (B78521) (KOH) required to neutralize one gram of the sample. h4rconsortium.com A lower acid number indicates a higher degree of esterification.

Chromatographic methods, such as HPLC and GPC, can also be used to quantify the degree of esterification by measuring the relative amounts of unreacted rosin acids, and the mono-, di-, and tri-ester products. mdpi.comresearchgate.net For example, a novel RP-HPLC method has been developed for the detailed quantitative analysis of all compounds involved in the rosin-glycerol esterification process. mdpi.com Similarly, GPC can be used to monitor the disappearance of rosin acids and the formation of esters, providing a measure of conversion. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Abietic acid |

| Dehydroabietic acid |

| Pimaric acid |

| Palustric acid |

| Isopimaric acid |

| Neoabietic acid |

| Potassium hydroxide |

| Methyl abietate |

Transformation and Derivatization Chemistry of Glyceryl Triabietate

Chemical Modifications of the Abietate Moiety within the Glyceryl Triabietate Structure

The chemical reactivity of this compound is largely centered on the abietate moiety, which contains conjugated double bonds susceptible to various chemical modifications. These reactions are often performed on the rosin (B192284) acids prior to esterification with glycerol (B35011) but fundamentally alter the structure of the abietate units that will comprise the final this compound molecule.

Key chemical modifications include:

Diels-Alder Reactions: The conjugated diene system in the abietic acid structure readily undergoes [4+2] cycloaddition reactions, also known as Diels-Alder reactions, with various dienophiles. nih.govfigshare.com This "fortification" process is commonly carried out with compounds like maleic anhydride (B1165640) or fumaric acid. nih.govfigshare.com The reaction typically involves heating the rosin, which causes the isomerization of various resin acids into levopimaric acid, which then reacts with the dienophile. nih.gov This adduction introduces additional carboxylic acid groups, which can influence the polarity and reactivity of the subsequent glyceryl ester. figshare.com

Hydrogenation: To enhance stability against oxidation and improve color, the double bonds of the abietate structure can be partially or fully saturated through hydrogenation. figshare.combiosynth.comgavinpublishers.com This process converts the abietate rings into more stable hydroabietate structures. figshare.com The resulting hydrogenated this compound exhibits improved resistance to degradation by light and air. thegoodscentscompany.com

Disproportionation: This process involves the transfer of hydrogen between resin acid molecules at elevated temperatures, leading to a mixture of dehydroabietic acid (with an aromatic ring) and dihydroabietic acid. acs.org The resulting disproportionated rosin esters have enhanced resistance to oxidation. acs.org

Oxidation: The conjugated dienes in the abietate structure are prone to oxidation, which can lead to discoloration and changes in the physical properties of the material. figshare.com While often considered an undesirable reaction, controlled oxidation can be used to introduce new functional groups. biosynth.com

| Modification Reaction | Reagents/Conditions | Key Structural Change | Impact on Properties |

|---|---|---|---|

| Diels-Alder Reaction (Fortification) | Maleic anhydride or fumaric acid, heat | Addition of a cyclic anhydride or dicarboxylic acid structure to the abietate ring. nih.govfigshare.com | Increases functionality, alters polarity and reactivity. figshare.com |

| Hydrogenation | H₂ gas, catalyst (e.g., Ni) | Saturation of the double bonds in the abietate ring. gavinpublishers.com | Improves stability against oxidation and enhances color. thegoodscentscompany.com |

| Disproportionation | Heat | Formation of aromatic (dehydroabietic) and saturated (dihydroabietic) rings. acs.org | Increases oxidation resistance. acs.org |

Polymerization and Cross-linking Reactions Involving this compound

This compound and related glycerol esters of rosin can participate in polymerization and cross-linking reactions, acting as multifunctional components to build larger polymeric structures. The bulky, hydrophobic nature of the abietate groups combined with the glycerol backbone allows for the creation of polymers with unique properties.

One significant application is in the modification of polyurethanes. In a study involving hydroxyl-terminated polybutadiene (B167195) (HTPB), glycerol ester of rosin (GER), which is primarily composed of this compound, was used as a modifying agent in the cross-linking process with toluene (B28343) diisocyanate (TDI). nih.govacs.org It was observed that the rosin esters compete with the terminal hydroxyl groups of the HTPB for reaction with the isocyanate groups of TDI. nih.govacs.org This competition leads to a reduction in the cross-link density of the resulting polyurethane. nih.gov

| Property | Effect of Increasing GER Content | Underlying Mechanism |

|---|---|---|

| Cross-link Density | Decreases nih.gov | Competition between GER and HTPB for reaction with isocyanate groups. nih.govacs.org |

| Young's Modulus | Decreases nih.gov | Lower cross-link density results in a less rigid material. acs.org |

| Tensile Strength | Decreases nih.gov | A consequence of the reduced cross-link density. acs.org |

| Elongation at Break | Significantly Increases nih.gov | The less tightly cross-linked network allows for greater chain movement and extension. acs.org |

| Tensile Toughness | Significantly Increases nih.gov | The combination of lower stiffness and higher elongation leads to a tougher material. acs.org |

The conjugated double bonds present in the abietate moiety also offer potential sites for polymerization. gavinpublishers.com While direct polymerization of this compound is not widely reported, the polymerization of rosin acids before esterification is a common industrial practice to produce dimerized and polymerized rosins. gavinpublishers.com These polymerized rosins can then be esterified with glycerol to yield higher molecular weight esters with altered physical properties, such as higher softening points.

Furthermore, the introduction of reactive groups, such as acrylates, onto the glycerol backbone of related polyglycerol structures allows for photopolymerization, demonstrating a pathway for creating cross-linked networks from glycerol-based resins. nih.gov

Role of this compound as a Precursor in Novel Material Synthesis

This compound serves as a valuable bio-based precursor for the synthesis of new materials with tailored functionalities. Its rigid, hydrophobic tricyclic diterpene structure makes it an attractive building block for polymers and composites where properties like adhesion, hydrophobicity, and thermal stability are desired.

The use of glycerol esters of rosin in modifying HTPB-based polyurethanes is a prime example of its role as a precursor. The resulting material exhibits significantly altered mechanical properties, transforming the original polymer into a more flexible and tougher version. nih.govacs.org This highlights the potential of this compound to be used as a strategic additive to create new classes of materials with enhanced performance characteristics.

In the field of bio-based resins, this compound and its derivatives are key components. They are used in the formulation of adhesives, coatings, and inks, where they act as tackifiers and film-formers. thegoodscentscompany.comacs.org The esterification of rosin with polyols like glycerol is a fundamental step in producing "ester gums," which are widely used in these applications. gavinpublishers.com

Moreover, the broader family of glycerol-based polymers is being extensively explored for biomedical applications. ncsu.edu For instance, polymers synthesized from glycerol and adipic acid are being investigated as versatile drug delivery carriers. google.com While not directly starting from this compound, these studies underscore the potential of glycerol-based structures, including those incorporating large hydrophobic moieties like abietic acid, in the design of advanced functional materials. The synthesis of bio-based epoxy resins from glycerol, a key component of this compound, further illustrates the potential for creating sustainable thermosetting materials for composites. ncsu.edusemanticscholar.org

The chemical versatility of the glycerol backbone allows for the synthesis of various polymer architectures, including hyperbranched polymers and multi-arm star copolymers, by using glycerol or its derivatives as initiators or monomers. rsc.orgccsenet.org This opens up possibilities for functionalizing this compound or using it as a macroinitiator to create complex, bio-based polymer structures.

Industrial and Advanced Material Science Applications of Glyceryl Triabietate and Its Formulations

Utilization in Coating Technologies and Film Formation

The film-forming capabilities of rosin (B192284) esters are a primary reason for their use. monchy.comresearchgate.net Glyceryl hydrogenated rosinate, a closely related compound, is explicitly listed as a film-forming agent in cosmetic and personal care product formulations. thegoodscentscompany.comknowde.com In the paper industry, high-quality gloss paper may be coated with glycerol-modified rosins, in which glyceryl triabietate is the principal compound formed. farnell.comszabo-scandic.comrs-online.com This application highlights its role in creating smooth, protective, and visually appealing surfaces.

Table 1: Research Findings on Rosin Derivatives in Coatings

| Rosin Derivative Type | Application Area | Observed Properties/Function | Reference(s) |

| Rosin Esters | Inks and Coatings | Improved printability, color dispersion, glossiness. | terchemicals.com |

| Water-based Rosin Ester Dispersions | Wood Stains, Outdoor Coatings | Excellent gloss and water resistance. | teckrez.com |

| Glyceryl Hydrogenated Rosinate | General Coatings | Acts as a film former, resin modifier. | thegoodscentscompany.comknowde.com |

| Glycerol-Modified Rosins | High-Quality Gloss Paper | Primary surface coating component. | farnell.comszabo-scandic.com |

Role in Adhesives and Binder Systems

Rosin esters, including this compound, are extensively used as tackifiers in a wide array of adhesive systems. terchemicals.comepa.gov They are compatible with numerous polymers and are crucial for formulating hot-melt, solvent-based, and pressure-sensitive adhesives. ingevity.com The primary function of these esters is to enhance the tackiness (initial stickiness), adhesion (bonding strength to a surface), and cohesion (internal strength of the adhesive). terchemicals.commonchy.com These properties are vital in industries such as packaging, construction, and automotive assembly. terchemicals.com

Specifically, this compound has been studied as a modifying resin for carboxylated butadiene-styrene (BS) rubber to create pressure-sensitive adhesives. researchgate.net Research has shown that the tack adhesion of these mixtures is dependent on the glass transition temperature (Tg), which is influenced by the concentration of the this compound resin. researchgate.netresearchgate.net Furthermore, rosin-based materials are being developed as advanced binders for new technologies, such as in the formulation of silicon/graphite negative electrodes for lithium-ion batteries, where a rosin-embedded poly(acrylic acid) binder demonstrated improved cycling performance. researchgate.net

Table 2: Application of Rosin Esters in Adhesive and Binder Formulations

| Material | Adhesive/Binder Type | Function/Key Finding | Reference(s) |

| Rosin Esters | Pressure-Sensitive Adhesives | Enhance bonding and stickiness. | teckrez.comepa.gov |

| Rosin Esters | Hot-Melt Adhesives (EVA-based) | Excellent adhesion and compatibility. | foreverest.net |

| This compound | Pressure-Sensitive Adhesives | Modifies carboxylated BS rubber; tackiness depends on Tg. | researchgate.netresearchgate.net |

| Rosin-Embedded Poly(acrylic acid) | Anode Binder for Li-ion Batteries | Improves cycling performance and specific capacity retention. | researchgate.net |

Application as a Plasticizer in Polymer and Resinous Systems

Plasticizers are additives that increase the flexibility and durability of polymers. google.commedcraveonline.com this compound and its chemical relatives function effectively in this capacity across various systems. While the closely related glyceryl triacetate is widely documented as a hydrophilic plasticizer for cellulosic polymers and in biodegradable systems like poly(lactic acid) (PLA), the broader class of rosin derivatives is preferred for plasticizing bio-based polymeric products. atamanchemicals.comnih.govepchems.comresearchgate.net

The addition of a plasticizer like glyceryl triacetate to a polymer matrix disrupts the polymer-polymer interactions, reducing the rigidity of the material's three-dimensional structure and enhancing its ability to deform without breaking. medcraveonline.comresearchgate.net For instance, adding glyceryl triacetate to polyvinyl acetate (B1210297) (PVAc) can decrease its Young's modulus by three orders of magnitude while increasing its elongation by two orders of magnitude. researchgate.net In biopolymer systems, glycerol (B35011) (a core component of this compound) acts as an efficient plasticizer by increasing the amorphous nature of the polymer, which enhances the segmental movement of polymer chains and improves flexibility. researchgate.net This plasticizing effect is crucial for improving the processability and performance of many plastics and polymers. terchemicals.commedcraveonline.com

Table 3: Research on Glycerol and Rosin-Based Plasticizers

| Plasticizer | Polymer System | Effect | Reference(s) |

| Glyceryl Triacetate (GTA) | Poly(lactic acid) (PLA) | Decreases Young's modulus, increases elongation at break. | researchgate.net |

| Glyceryl Triacetate (GTA) | Polyvinyl Acetate (PVAc) | Significantly decreases stiffness and increases flexibility. | researchgate.net |

| Glycerol | PLA / Wheat Bran Blends | Reduces tensile strength, increases flexibility and water resistance. | researchgate.net |

| Glycerol | Biopolymer Electrolytes | Decreases crystallinity, increases ionic mobility and conductivity. |

Integration into Paper Sizing Formulations

Paper sizing is a process that imparts a degree of water resistance to paper and paperboard. epa.gov Rosin and its derivatives are among the most established sizing agents used in the paper industry, typically applied as an internal size mixed with the pulp slurry. epa.govpulppapermill.com These materials are valued for being effective and derived from renewable resources. pulppapermill.com

This compound, as a major component of glycerol-modified rosin, is used in surface treatments for paper. acs.org Rosin esters can be incorporated into emulsion sizing agents, often in combination with fortified rosins (rosins reacted with acids like maleic anhydride (B1165640) or fumaric acid). google.com Such formulations are designed to be highly effective even under challenging papermaking conditions, such as high temperatures or in systems using recycled paper. google.com Recent research has also explored crude wood rosin derivatives, modified through fortification and esterification, as hydrophobic surface treatment additives. nih.gov These treatments were shown to significantly improve water resistance (as measured by Cobb values) and increase the air resistance of the paper, resulting in a less porous final product. nih.gov

Development of Bio-based Polymeric Products Incorporating Rosin Derivatives

With a growing interest in sustainable and renewable materials, rosin has been identified as a rich chemical resource for developing biopolymers and composites. gavinpublishers.comgavinpublishers.comipleiria.pt The unique chemical structure of rosin's resin acids, featuring cyclic rings, conjugated double bonds, and a carboxylic group, provides multiple pathways for chemical modification to create high-performance, bio-based materials. gavinpublishers.comgavinpublishers.com

Theoretical and Computational Investigations of Glyceryl Triabietate Molecular Behavior

Molecular Modeling of Glyceryl Triabietate Conformation and Intermolecular Interactions

Molecular modeling techniques are instrumental in elucidating the three-dimensional structure and conformational flexibility of this compound. The molecule's large and complex structure, derived from three abietic acid units esterified to a glycerol (B35011) backbone, results in a multitude of possible conformations (rotamers). uoi.grnih.gov

Table 1: Key Intermolecular Interactions in this compound This table is generated based on the analysis of related rosin (B192284) ester systems.

| Interaction Type | Description | Significance in this compound |

|---|---|---|

| Van der Waals Forces | Weak, non-specific attractions between molecules. | Primary intermolecular force governing the bulk properties and cohesion. scientific.net |

| Dipole-Dipole Interactions | Attractive forces between the positive end of one polar molecule and the negative end of another. | Occur between the ester groups, influencing miscibility with polar substances. acs.org |

Density Functional Theory (DFT) Studies on Reaction Mechanisms of Rosin Esterification

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules and predict reaction pathways and energies. DFT studies have been pivotal in understanding the esterification process between rosin acids (primarily abietic acid) and glycerol to form this compound. researchgate.netresearchgate.net

These computational investigations have shown that the esterification proceeds through a series of consecutive reactions, forming mono-, di-, and finally tri-esters of glycerol. researchgate.netmdpi.com DFT calculations can determine the free energy barriers for these reaction steps, providing insight into the reaction kinetics. For instance, studies using an acidic ionic liquid as a catalyst have utilized DFT to show that the catalyst effectively lowers the energy barrier of the reaction, facilitating the esterification process. researchgate.netresearchgate.net The calculations can also elucidate the mechanism, such as whether it follows an Eley-Rideal or Langmuir-Hinshelwood model in heterogeneous catalysis, by modeling the adsorption of reactants onto the catalyst surface. researchgate.net Research has confirmed that the esterification involves the exclusive adsorption of glycerol onto the catalyst in some systems. researchgate.net

Table 2: DFT-Calculated Parameters for Rosin Esterification This table presents representative data from DFT studies on similar esterification reactions.

| Parameter | Description | Example Finding |

|---|---|---|

| Activation Energy (Ea) | The minimum amount of energy required for a reaction to occur. | Catalysts can significantly lower the activation energy, for example, from 103.28 to 89.55 kJ mol⁻¹ in certain systems. researchgate.net |

| Free Energy of Reaction (ΔG) | The change in Gibbs free energy, indicating the spontaneity of the reaction. | A study found the free energy of esterification could reach 31.6 Kcal/mol, indicating a thermodynamically favorable process with a suitable catalyst. researchgate.net |

| Reaction Mechanism | The step-by-step sequence of elementary reactions by which overall chemical change occurs. | DFT supports a series reaction mechanism from mono- to triglycerides. researchgate.netmdpi.com |

Molecular Dynamics Simulations for Bulk and Surface Properties of Rosin Esters

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the calculation of bulk and interfacial properties over time. For rosin esters like this compound, MD simulations are used to predict macroscopic properties based on the underlying molecular interactions. nih.govmsstate.edu

MD simulations can model the curing process of resins and the self-organization of polymer networks, which is analogous to the behavior of rosin esters in adhesive or coating formulations. nih.gov These simulations can predict bulk properties such as density, glass transition temperature (Tg), and mechanical properties like Young's modulus. msstate.eduresearchgate.net Furthermore, MD is employed to study surface and interfacial phenomena. For example, simulations can determine the surface tension of esters by analyzing the pressure tensor components in a simulation box containing a vapor-liquid interface. This is crucial for applications where wetting and adhesion are important. The simulations can also reveal how molecules like this compound arrange themselves at interfaces, which can influence the properties of composite materials. nih.govacs.org

Table 3: Properties of Rosin Esters Investigated by Molecular Dynamics This table is compiled from findings on various ester systems studied via MD simulations.

| Property | Simulation Method | Key Insights |

|---|---|---|

| Glass Transition Temperature (Tg) | Annealing MD simulations. msstate.edu | Prediction of the temperature at which the material transitions from a rigid to a more flexible state. researchgate.net |

| Mechanical Properties (e.g., Young's Modulus) | Simulation of deformation on equilibrated structures. msstate.edu | Relates molecular structure and crosslinking to material stiffness and strength. nih.gov |

| Surface Tension | Analysis of pressure tensor at a vapor-liquid interface. | Determines wetting and interfacial behavior critical for coatings and adhesives. |

| Density and Free Volume | Analysis of equilibrated simulation boxes. researchgate.net | Provides information on packing efficiency and its relation to thermal expansion and stability. |

Computational Predictions of Chemical Reactivity and Stability

Computational chemistry offers tools to predict the chemical reactivity and stability of molecules like this compound. The stability of rosin esters is a significant concern due to the presence of active conjugated double bonds in the abietic acid structure, which are susceptible to oxidation. nih.gov

Computational methods, including DFT, can be used to calculate electronic properties that correlate with reactivity and stability. researchgate.net Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity. researchgate.net Other calculated descriptors like global hardness and softness can also predict the susceptibility of the molecule to chemical reactions. researchgate.net Studies on the oxidation of rosin acids and their esters have shown that the initial sites of oxidation are the conjugated double bonds. nih.govacs.org Computational models can help identify the most reactive sites within the this compound molecule and predict the initial products of degradation, providing fundamental information for improving the stability of these materials for applications in adhesives, inks, and coatings. nih.govacs.org

Emerging Research Frontiers and Future Prospects of Glyceryl Triabietate

Innovations in Green Chemistry for Rosin (B192284) Ester Production

The traditional production of rosin esters often involves high temperatures and catalysts that can be environmentally challenging. mdpi.com In response, the field of green chemistry is pioneering new methods for the synthesis of glyceryl triabietate and other rosin esters that are more efficient and sustainable.

Key innovations include the use of novel catalysts and reaction media. For instance, research into the synthesis of the related compound glyceryl triacetate has explored the use of solid acid catalysts like zeolites and ion-exchange resins. scielo.br These catalysts are often reusable and can lead to higher selectivity and easier purification of the final product. One study demonstrated a two-step method to synthesize triacetin (B1683017) from glycerol (B35011) and acetic acid with nearly 100% selectivity using an Amberlyst A-35 catalyst. scielo.br Another approach involves using an inorganic salt, sodium bisulfate, as a catalyst for the direct esterification of glacial acetic acid and glycerol, offering a process that is less time-consuming and non-corrosive. google.com

Enzymatic synthesis represents another significant frontier in the green production of rosin esters. The use of lipases as biocatalysts allows for reactions to occur under milder conditions, reducing energy consumption and the formation of byproducts. nih.gov Research has shown that immobilized lipases can effectively catalyze the esterification of starch with rosin acid, indicating the potential for enzymatic routes to produce this compound. nih.govresearchgate.net A study on the lipase-catalyzed synthesis of rosin acid starch found optimal conditions to be a reaction time of 4 hours at 45°C with a 15% lipase (B570770) dosage. nih.gov

Table 1: Comparison of Catalytic Methods for Ester Synthesis

| Catalyst Type | Advantages | Challenges | Example |

| Homogeneous Acid Catalysts | High reaction rates | Corrosion, difficult to separate, environmental concerns mdpi.com | Sulfuric acid, Phosphoric acid mdpi.com |

| Heterogeneous Solid Acid Catalysts | Reusable, less corrosive, easy separation | Potential for lower activity compared to homogeneous catalysts | Zeolites, Amberlyst resins scielo.br |

| Enzymatic Catalysts (Lipases) | High selectivity, mild reaction conditions, environmentally friendly researchgate.net | Higher cost, potential for enzyme deactivation nih.gov | Novozym 435 nih.gov |

| Inorganic Salt Catalysts | Non-corrosive, easy aftertreatment | May require specific reaction conditions for optimal performance | Sodium bisulfate google.com |

Advanced Applications in Sustainable Materials and Bio-based Formulations

This compound and other rosin esters are increasingly being incorporated into sustainable materials and bio-based formulations, capitalizing on their renewable origins and unique chemical structures. mdpi.com The bulky hydrophenanthrene ring of the abietic acid moiety imparts valuable properties such as hydrophobicity and good thermal stability. swst.org

In the realm of bioplastics, rosin esters are being investigated as green plasticizers and property modifiers. ri.se Plasticizers are essential for improving the flexibility of bioplastics derived from materials like starch. mdpi.com Glycerol, a key raw material for this compound, is a well-known plasticizer for starch-based bioplastics. mdpi.comissuu.comembrapa.brresearchgate.netresearchgate.net Research is exploring how rosin-based additives can enhance the performance of these materials, potentially replacing fossil-based plasticizers. ri.se

The adhesives industry is also a significant area of application for rosin esters. gminsights.com They act as tackifiers, which are crucial for enhancing the "stickiness" of adhesive formulations. americanchemistry.com Innovations like Kraton's REvolution™ Rosin Ester technology are producing bio-based tackifiers with improved color and stability, making them competitive with petroleum-based alternatives for use in applications like packaging and labels. americanchemistry.comkraton.com These bio-based adhesives contribute to reducing the carbon footprint of final products. americanchemistry.com The global rosin resin market, valued at USD 2.4 billion in 2024, is projected to grow, driven by demand from the adhesives and construction sectors. gminsights.com

Furthermore, crude wood rosin derivatives, including this compound, are being used as hydrophobic additives in paper and packaging applications. acs.org When emulsified with cationic starch, these derivatives can be applied as surface sizing agents to improve the water resistance of paper products, offering a green alternative to petroleum-based sizing agents. acs.org

Table 2: Applications of Rosin Esters in Sustainable Materials

| Application Area | Function of Rosin Ester | Key Benefits |

| Bioplastics | Green plasticizer, property modifier ri.se | Improves flexibility, derived from renewable resources ri.semdpi.com |

| Adhesives | Tackifier americanchemistry.com | Enhances adhesion, bio-based alternative to hydrocarbon resins americanchemistry.com |

| Paper & Packaging | Hydrophobic surface sizing agent acs.org | Increases water resistance, environmentally friendly acs.org |

| Coatings & Inks | Film-former, binder emerald.comfuturemarketinsights.com | Provides gloss and adhesion, renewable raw material futuremarketinsights.comforestagroup.com.au |

Interdisciplinary Research Integrating this compound into Novel Chemical Systems

The unique chemical structure of this compound is inspiring interdisciplinary research to integrate it into novel chemical systems with advanced functionalities.

One promising area is in biomedical and pharmaceutical applications. Rosin and its derivatives have been explored for drug delivery systems to achieve controlled or sustained release of therapeutic agents. emerald.com For instance, the plasticizing capabilities of the related compound glyceryl triacetate have been utilized in the synthesis of a biodegradable phospholipid gel system for the delivery of the cancer drug paclitaxel. atamanchemicals.comatamanchemicals.comatamanchemicals.com This suggests potential for this compound in similar advanced drug delivery matrices.

In the field of smart materials, researchers are developing rosin-based elastomers with exceptional mechanical properties and self-healing capabilities. By incorporating the rigid rosin structure into a polyurethane thermoplastic elastomer, scientists have created a material with high strength, toughness, and the ability to self-heal at room temperature. This innovative material has been used to construct a sensor for detecting human torso movements, demonstrating the potential of rosin-based polymers in flexible electronics and soft robotics.

The inherent properties of rosin derivatives also make them suitable for other specialized applications. For example, rosin-based compounds have been investigated as curing agents for epoxy resins and as components in the synthesis of hyperbranched vinyl ester resins. emerald.com The chemical versatility of the rosin molecule, with its carboxylic acid group and conjugated double bonds, allows for a wide range of modifications to create new polymers and materials. mdpi.commdpi.comswst.org

Challenges and Opportunities in this compound Research and Development

Despite its promising future, the research and development of this compound face several challenges that need to be addressed. A key issue is the potential allergenicity associated with rosin and some of its derivatives. acs.org While the major product of glycerol esterification, this compound, has been shown to have low allergenic activity, minor byproducts like glyceryl 1-monoabietate can be sensitizing. acs.orgscribd.com Therefore, controlling the reaction process to minimize the formation of these byproducts is crucial for applications in consumer goods and cosmetics.

Another challenge lies in the inherent variability of natural rosin, which can affect the color and stability of the final ester products. americanchemistry.com This has sometimes led formulators to prefer more consistent, albeit higher-carbon-footprint, hydrocarbon-based alternatives. americanchemistry.com Overcoming these issues through improved purification and modification techniques, such as hydrogenation or disproportionation, is an active area of research. mdpi.comemerald.com

Despite these challenges, the opportunities for this compound and other rosin-based materials are immense. The growing global demand for sustainable, bio-based, and renewable materials presents a significant market opportunity. gminsights.comfuturemarketinsights.comforestagroup.com.au As a natural, abundant, and low-cost raw material, rosin is well-positioned to replace petroleum-based chemicals in a wide array of applications. mdpi.comforestagroup.com.au The versatility of rosin's chemical structure provides a platform for creating a vast range of new materials with tailored properties. mdpi.com Continued innovation in green synthesis, coupled with interdisciplinary research into novel applications, will undoubtedly unlock the full potential of this compound in the transition to a more sustainable bioeconomy.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing glyceryl triabietate (GTA) with minimal byproducts?

- Answer : GTA is synthesized via esterification of abietic acid (primary rosin component) with glycerol. Key parameters include stoichiometric ratios (e.g., 3:1 glycerol-to-abietic acid), temperature (typically 150–200°C), and catalysts (e.g., acid catalysts like sulfuric acid). Byproducts such as glyceryl-1-monoabietate (GMA) and glyceryl-diabietates (GDA) arise from incomplete esterification. To minimize these, optimize reaction time and use excess glycerol. Purification via solvent extraction or column chromatography is recommended .

Q. How can researchers characterize the purity and structural identity of GTA?

- Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H and ¹³C) to confirm ester bond formation and substitution patterns.

- FTIR to detect hydroxyl (OH) and carbonyl (C=O) peaks indicative of esterification.

- HPLC with UV detection to quantify residual abietic acid or byproducts like GMA.

- Mass spectrometry (MS) for molecular weight verification. Cross-reference results with synthetic protocols from Hind et al. (as cited in Papers III and IV) .

Q. Why does GTA exhibit negligible allergenic potential compared to its derivative GMA?

- Answer : GTA’s low allergenicity is attributed to its fully esterified structure, which reduces reactivity with skin proteins. In contrast, GMA (a monoester) retains a free hydroxyl group, enabling covalent binding to epidermal proteins and triggering immune responses. Experimental sensitization studies in guinea pigs and patch tests in humans confirm this distinction .

Advanced Research Questions

Q. How can researchers resolve contradictions in allergenic data between GTA and commercial glycerol-modified rosins?

- Answer : Commercial glycerol-esterified rosins often contain residual GMA (≤5%) due to incomplete synthesis. To isolate GTA’s allergenic profile:

Purify GTA rigorously using preparative HPLC.

Conduct dose-response studies in animal models (e.g., guinea pig maximization tests) to establish thresholds for sensitization.

Analyze cross-reactivity using sera from rosin-sensitive patients via ELISA or Western blot.

Discrepancies in literature often stem from impurities; thus, analytical transparency is critical .

Q. What experimental designs are suitable for studying GTA’s stability under varying environmental conditions?

- Answer : Design accelerated stability studies to simulate:

- Thermal degradation : Expose GTA to temperatures (e.g., 40–80°C) and monitor ester bond hydrolysis via FTIR or HPLC.

- Oxidative stress : Use UV irradiation or reactive oxygen species (ROS) to assess oxidation products (e.g., epoxyabietates) via GC-MS.

- Humidity effects : Store samples at 75% relative humidity and track mass loss or structural changes. Include abietic acid as a degradation marker .

Q. How can computational modeling enhance understanding of GTA’s molecular interactions in biological systems?

- Answer :

Molecular docking : Predict GTA’s binding affinity to proteins (e.g., serum albumin) using software like AutoDock.

MD simulations : Study GTA’s behavior in lipid bilayers to assess membrane permeability.

QSAR models : Corrogate structural features (e.g., esterification degree) with allergenic potential using datasets from analogues like GMA.

Validate predictions with in vitro assays (e.g., keratinocyte cytotoxicity) .

Methodological Considerations

- Data Interpretation : When comparing allergenic studies, account for differences in GTA purity, animal models, and patch-test protocols (e.g., occlusion time, concentration). Use meta-analysis tools to harmonize datasets .

- Ethical Compliance : Adhere to OECD guidelines for animal sensitization tests, including humane endpoints and statistical power analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.